molecular formula C22H28N4OS B12495381 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylpropanamide

N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylpropanamide

Cat. No.: B12495381
M. Wt: 396.6 g/mol
InChI Key: CDAHIWMTTPJSER-UHFFFAOYSA-N
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Description

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHYLPROPANOYL)THIOUREA is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHYLPROPANOYL)THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHYLPROPANOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and piperazine groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHYLPROPANOYL)THIOUREA has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHYLPROPANOYL)THIOUREA involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring and thiourea moiety are key functional groups that enable the compound to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-BENZYLPIPERAZIN-1-YL)PHENYL]-3-(2-METHYLPROPANOYL)THIOUREA is unique due to its combination of a piperazine ring, benzyl group, and thiourea moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H28N4OS

Molecular Weight

396.6 g/mol

IUPAC Name

N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-2-methylpropanamide

InChI

InChI=1S/C22H28N4OS/c1-17(2)21(27)24-22(28)23-19-8-10-20(11-9-19)26-14-12-25(13-15-26)16-18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3,(H2,23,24,27,28)

InChI Key

CDAHIWMTTPJSER-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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